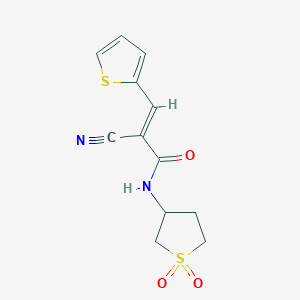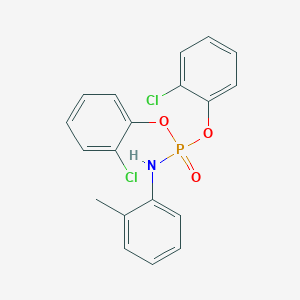
Bis(2-chlorophenyl) o-tolylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chlorophenyl) o-tolylphosphoramidate: is an organophosphorus compound with the chemical formula C19H16Cl2NO3P . This compound is known for its unique structure, which includes two chlorophenyl groups and an o-tolyl group attached to a phosphoramidate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl) o-tolylphosphoramidate typically involves the reaction of phosphorus oxychloride with 2-chlorophenol and o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+2C6H4ClOH+C7H9NH2→C19H16Cl2NO3P+3HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-chlorophenyl) o-tolylphosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-chlorophenyl) o-tolylphosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: In industrial applications, this compound is used as a flame retardant and in the production of specialty polymers .
Mecanismo De Acción
The mechanism of action of Bis(2-chlorophenyl) o-tolylphosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of phosphorylation processes or interference with signal transduction pathways .
Comparación Con Compuestos Similares
- Bis(4-chlorophenyl) o-tolylphosphoramidate
- Bis(2-methoxyphenyl) o-tolylphosphoramidate
- Bis(4-methylphenyl) o-tolylphosphoramidate
Comparison: Bis(2-chlorophenyl) o-tolylphosphoramidate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
76168-12-2 |
|---|---|
Fórmula molecular |
C19H16Cl2NO3P |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
N-bis(2-chlorophenoxy)phosphoryl-2-methylaniline |
InChI |
InChI=1S/C19H16Cl2NO3P/c1-14-8-2-5-11-17(14)22-26(23,24-18-12-6-3-9-15(18)20)25-19-13-7-4-10-16(19)21/h2-13H,1H3,(H,22,23) |
Clave InChI |
QOWDJFJBAJMOEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


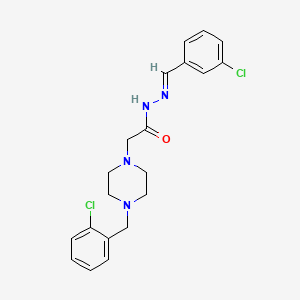

![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
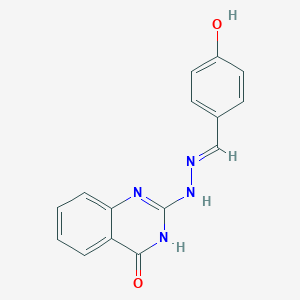
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
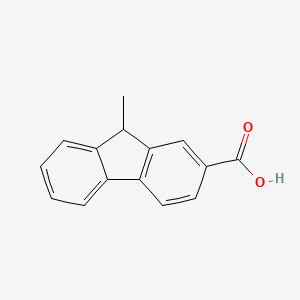
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)
